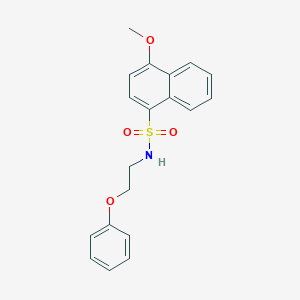![molecular formula C15H21N5O2S B299749 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine, also known as TTX-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. TTX-7 belongs to the class of sulfonylpiperidine compounds, which have been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine is not fully understood, but it is believed to act by inhibiting the activity of voltage-gated sodium channels. Voltage-gated sodium channels play a critical role in the transmission of pain signals, and inhibiting their activity can lead to a reduction in pain perception. This compound has also been found to modulate the activity of other ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce pain perception in animal models of chronic pain, and to reduce inflammation in animal models of arthritis. This compound has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, this compound has been found to have antioxidant properties, which could make it useful in the treatment of conditions associated with oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine for lab experiments is its potency. This compound has been found to be highly effective at reducing pain perception and inflammation in animal models, making it a useful tool for studying these conditions. However, one limitation of this compound is its potential toxicity. This compound has been found to be toxic at high doses, and care must be taken when using it in lab experiments.
未来方向
There are several potential future directions for the study of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine. One area of research could be the development of novel analogs of this compound with improved potency and reduced toxicity. Another area of research could be the investigation of the mechanisms underlying the neuroprotective effects of this compound, with the aim of developing new treatments for neurodegenerative diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of chronic pain and inflammation could also be explored.
合成方法
The synthesis of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine involves the reaction of 1-[2,4,6-trimethyl-3-(4-nitrophenyl)phenyl]sulfonylpiperidine with sodium azide in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.
科学研究应用
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to possess potent analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis. In addition, this compound has been found to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C15H21N5O2S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-[2,4,6-trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C15H21N5O2S/c1-11-9-12(2)15(13(3)14(11)20-17-10-16-18-20)23(21,22)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
InChI 键 |
BIHRXSAZEGFWNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N2N=CN=N2)C)S(=O)(=O)N3CCCCC3)C |
规范 SMILES |
CC1=CC(=C(C(=C1N2N=CN=N2)C)S(=O)(=O)N3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)


![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
![3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299695.png)
